molecular formula C7H4BrF2NO B1444744 4-Bromo-2,6-difluorobenzamide CAS No. 840481-49-4

4-Bromo-2,6-difluorobenzamide

Cat. No.: B1444744
CAS No.: 840481-49-4
M. Wt: 236.01 g/mol
InChI Key: VYGSRKKGNFFTNB-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzamide (CAS: 840481-49-4) is a halogenated benzamide derivative characterized by a bromine atom at the 4-position, fluorine atoms at the 2- and 6-positions, and an amide (-CONH₂) functional group. It is commercially available at 96% purity, primarily used in laboratory and industrial settings for synthetic chemistry applications . Its structural features make it a valuable intermediate in pharmaceutical and agrochemical research, particularly in designing molecules with tailored electronic and steric properties.

Preparation Methods

Primary Synthetic Routes

The synthesis of 4-bromo-2,6-difluorobenzamide primarily involves amidation of 4-bromo-2,6-difluorobenzoic acid or its activated derivatives. Alternative routes start from precursors such as 2,6-difluorobenzoyl chloride and 4-bromoaniline.

Preparation Methods

Amidation via Activated Carboxylic Acid Intermediate

  • Starting Material: 4-Bromo-2,6-difluorobenzoic acid
  • Activation Reagents: Benzotriazol-1-ol and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl)
  • Reaction Conditions:
    • Room temperature
    • Activation time: ~2 hours
  • Amidation Step:
    • Addition of ammonia in water at 0°C
    • Reaction time: ~20 hours
  • Outcome: Efficient conversion to this compound with high purity
  • Industrial Notes: Large-scale synthesis optimizes reaction parameters and includes purification steps such as recrystallization or chromatography to enhance yield and purity.

Synthesis from 2,6-Difluorobenzoyl Chloride and 4-Bromoaniline

  • Precursors:
    • 2,6-Difluorobenzoyl chloride (commercially available)
    • 4-Bromoaniline (commercially available)
  • Method: Standard amide bond formation via reaction of acid chloride with aniline derivative
  • Reaction Conditions:
    • Typically performed in an inert solvent such as dichloromethane or tetrahydrofuran
    • Temperature control to avoid side reactions
  • Purification: Crystallization or chromatographic techniques to isolate the pure amide.

Detailed Reaction Data and Yields

Step/Method Key Reagents/Conditions Yield (%) Notes
Amidation via activated acid (EDC·HCl) 4-bromo-2,6-difluorobenzoic acid, benzotriazol-1-ol, ammonia, RT, 20h High (not explicitly quantified) Industrially scalable; requires purification for high purity
Acyl chloride + 4-bromoaniline 2,6-difluorobenzoyl chloride, 4-bromoaniline, inert solvent, controlled temp Not specified Standard organic synthesis technique; commercially viable
Nitrile intermediate hydrolysis 3,5-difluorobromobenzene → bromination/diazotization → nitrile → hydrolysis ~80 (for nitrile step) Nitrile yield ≥80%; hydrolysis to benzamide requires additional steps
Preparation of 4-bromo-2,6-difluorobenzaldehyde (precursor) 3,5-difluorobromobenzene, lithium diisopropylamide, N-formylpiperidine, -70 to 0°C 78 Used as precursor for further transformations including benzamide synthesis

Research Findings and Optimization Notes

  • The amidation step benefits from mild activation conditions at room temperature, avoiding harsh reagents that could degrade sensitive fluorine substituents.
  • Use of carbodiimide coupling agents (e.g., EDC·HCl) with benzotriazol-1-ol improves coupling efficiency and reduces side reactions.
  • Hydrolysis of nitrile intermediates to benzamides can be performed under controlled reflux conditions with water addition and filtration to isolate the product with ≥80% yield and >99.5% purity by GC analysis.
  • The bromine and fluorine substituents require careful temperature control during synthesis to prevent unwanted side reactions or decomposition.
  • Industrial methods emphasize solvent choice and reaction time optimization to maximize yield and purity, with recrystallization commonly employed as a final purification step.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Purification Industrial Feasibility
Amidation via activated acid 4-bromo-2,6-difluorobenzoic acid Benzotriazol-1-ol, EDC·HCl, NH3, RT High Recrystallization/Chromatography High
Acyl chloride + aniline 2,6-difluorobenzoyl chloride, 4-bromoaniline Inert solvent, temperature control Moderate Crystallization High
Nitrile intermediate hydrolysis 3,5-difluorobromobenzene (via nitrile) Reflux, water addition, filtration ≥80 Filtration, washing to neutrality Moderate
Benzaldehyde precursor synthesis 3,5-difluorobromobenzene Lithium diisopropylamide, N-formylpiperidine, low temp 78 Silica gel filtration Precursor step

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-difluorobenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

Scientific Research Applications

Chemistry

4-Bromo-2,6-difluorobenzamide serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly utilized in the development of benzoylurea derivatives and other complex organic molecules through various reactions such as condensation and acylation. The compound's unique structure allows for the modification of its derivatives to enhance specific properties.

Biology

The compound has garnered attention for its potential biological activities, particularly as an antibacterial and antifungal agent. Studies indicate that it can inhibit bacterial cell division proteins like FtsZ, which is critical for bacterial growth and replication . Molecular docking studies have revealed that the fluorine atoms facilitate hydrophobic interactions with key residues in target proteins, enhancing its antibacterial efficacy .

Medicine

Research is ongoing to explore the potential of this compound as a pharmaceutical agent. Its ability to inhibit enzymes involved in inflammatory pathways suggests possible anti-inflammatory effects. Additionally, it has been noted for its role as a competitive inhibitor of enzymes such as cytochrome P450 . The compound's antibacterial properties make it a candidate for drug development targeting bacterial infections.

Industrial Applications

In industry, this compound is used in developing new materials with specific properties, including liquid crystals. Its role as an intermediate also extends to synthesizing insecticides and herbicides .

Case Study 1: Antibacterial Activity

A study conducted on various derivatives of this compound highlighted its effectiveness against Staphylococcus aureus. Molecular docking simulations indicated strong hydrophobic interactions between the compound and the active site of FtsZ, confirming its potential as an antibacterial agent .

Case Study 2: Antifungal Properties

Research on synthesized benzoylurea derivatives containing this compound demonstrated moderate to good antifungal activity against pathogens such as Botrytis cinerea and Rhizoctonia solani. This underscores the compound's versatility in combating various fungal strains.

Mechanism of Action

The mechanism of action of 4-bromo-2,6-difluorobenzamide involves its interaction with specific molecular targets. For instance, it has been shown to form hydrogen bonds with succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This interaction can inhibit the enzyme’s activity, leading to potential antifungal and antibacterial effects .

Comparison with Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

This compound shares a bromine substituent with 4-bromo-2,6-difluorobenzamide but differs critically in functional groups and substitution patterns. It features amino (-NH₂) groups at the 1- and 2-positions instead of fluorine and an amide. The amino groups enhance its reactivity in polymerization or condensation reactions, making it suitable for synthesizing dyes or conductive polymers. However, the absence of fluorine and the amide group limits its utility in hydrogen-bond-driven biological interactions compared to this compound .

4-Bromo-N-(2,6-difluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

A structurally complex benzamide analogue, this compound includes additional fluorine atoms and a trifluoropropoxy group. Synthesized with a 90% yield via amidation, it highlights the efficiency of coupling halogenated benzoyl chlorides with fluorinated anilines. In contrast, this compound lacks these extended substituents, resulting in simpler synthetic pathways and lower molecular weight .

Bromo-difluorobenzaldehyde Derivatives

  • 4-Bromo-2,6-difluorobenzaldehyde (CAS 537013-51-7) : Replacing the amide with an aldehyde (-CHO) group shifts reactivity toward nucleophilic additions (e.g., Grignard reactions). The aldehyde’s electrophilic nature contrasts with the amide’s hydrogen-bonding capability, directing its use toward carbonyl chemistry rather than biomolecular interactions.

4-Bromo-2,6-difluoroiodobenzene

This iodinated derivative (synonym: 5-bromo-1,3-difluoro-2-iodobenzene) replaces the amide with iodine, a superior leaving group for aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). The iodine atom increases molecular weight and polarizability, enabling applications in radiopharmaceuticals or catalysis. In contrast, this compound’s amide group stabilizes the structure via resonance, making it less reactive in metal-mediated reactions .

4-Bromo-2,6-dimethylfluorobenzene (CAS 99725-44-7)

The addition of methyl groups at the 2- and 6-positions introduces steric hindrance, reducing reactivity in electrophilic aromatic substitution. This contrasts with this compound, where fluorine’s smaller size and electron-withdrawing effects favor electronic modulation over steric effects. Methylated derivatives are more suited to applications requiring kinetic stability, such as solvent-resistant intermediates .

Data Tables

Table 1. Structural and Functional Comparison

Compound Name CAS Number Functional Group Key Substituents Purity/Yield Primary Applications Reference
This compound 840481-49-4 Benzamide Br (4), F (2,6), -CONH₂ 96% Pharmaceutical intermediates
4-Bromo-1,2-diaminobenzene 1575-37-7 Diaminobenzene Br (4), -NH₂ (1,2) N/A Polymer/dye synthesis
4-Bromo-N-(2,6-difluorophenyl)-...benzamide* Not provided Benzamide Br (4), F (5), -OCH(CF₃)₂, -NHC₆H₃F₂ 90% yield CNS drug candidates
4-Bromo-2,6-difluorobenzaldehyde 537013-51-7 Benzaldehyde Br (4), F (2,6), -CHO 95% Carbonyl chemistry
4-Bromo-2,6-difluoroiodobenzene N/A Iodobenzene Br (4), F (2,6), I (1) N/A Cross-coupling reactions
4-Bromo-2,6-dimethylfluorobenzene 99725-44-7 Fluorobenzene Br (4), F (2), -CH₃ (2,6) N/A Sterically hindered intermediates

*Abbreviated for clarity; full name in Section 2.2.

Table 2. Reactivity and Electronic Effects

Compound Key Reactivity Features
This compound Stabilized by amide resonance; participates in hydrogen bonding.
Bromo-difluorobenzaldehydes Electrophilic aldehyde group prone to nucleophilic attack.
4-Bromo-2,6-difluoroiodobenzene Iodine acts as a leaving group in SNAr or cross-coupling reactions.
4-Bromo-2,6-dimethylfluorobenzene Methyl groups hinder electrophilic substitution; fluorine directs meta substitution.

Biological Activity

4-Bromo-2,6-difluorobenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Formula : C7H5BrF2N
Molecular Weight : 220.03 g/mol
Appearance : White to off-white powder

The biological activity of this compound is largely attributed to its ability to interact with specific proteins and enzymes within biological systems. The compound can inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Its structural features, particularly the presence of bromine and fluorine atoms, enhance its lipophilicity and stability, which are crucial for its interaction with biological targets .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound derivatives against various bacterial strains. The compound has been shown to inhibit the growth of Xanthomonas oryzae and Xanthomonas citri, although its efficacy was lower compared to other compounds like thiodiazole copper at similar concentrations .

Case Study: Antibacterial Efficacy

A study assessed the antibacterial activity of several benzamide derivatives, including this compound. The results indicated that while some derivatives displayed moderate antibacterial activity, they were generally less effective than established antibacterial agents.

CompoundBacterial StrainInhibition (%)EC50 (μg/mL)
This compoundXanthomonas oryzae35.74>200
Thiodiazole CopperXanthomonas oryzae85.125.00

Antifungal Activity

This compound has also been evaluated for its antifungal properties. In vitro studies demonstrated significant antifungal activity against various fungal pathogens such as Botrytis cinerea and Rhizoctonia solani.

Case Study: Antifungal Efficacy

In a comparative study of antifungal activities:

CompoundFungal StrainInhibition (%)EC50 (μg/mL)
This compoundBotrytis cinerea (Cucumber)50.156.72
HymexazolBotrytis cinerea (Cucumber)24.646.11

These findings indicate that while this compound exhibits promising antifungal properties, further optimization may be required to enhance its efficacy .

Molecular Docking Studies

Molecular docking studies have provided insights into the binding interactions between this compound and target proteins such as FtsZ, a critical protein involved in bacterial cell division. The presence of fluorine atoms in the compound enhances hydrophobic interactions with key residues in the active site of FtsZ, contributing to its antibacterial activity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-bromo-2,6-difluorobenzamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Two primary methods are documented:

  • Microbial Catalysis : Rhodococcus ruber CGMCC3090 resting cells enable chemoselective hydrolysis of nitriles to amides under mild conditions (pH 7.0, 30°C), achieving >95% conversion efficiency .
  • Chemical Synthesis : Bromination and fluorination of benzamide precursors using halogenating agents (e.g., NBS) and fluoroborates. Purity (>96%) is confirmed via HPLC and mass spectrometry, with reaction optimization critical to minimize polyhalogenated by-products .
  • Key Variables : Temperature, pH, and catalyst loading directly impact selectivity. For microbial methods, substrate concentration above 10 mM reduces enzyme efficiency .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} and 1H^{1}\text{H} NMR resolve fluorine and proton environments, confirming substitution patterns (e.g., 2,6-difluoro vs. monofluoro isomers) .
  • X-ray Crystallography : SHELX software refines crystal structures, identifying bond angles and halogen interactions. Fluorine’s high electron density requires low-temperature data collection to reduce thermal motion artifacts .
  • HPLC-MS : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) quantifies purity (>95%) and detects brominated impurities .

Q. How does the reactivity of this compound compare to non-fluorinated benzamide derivatives?

  • Methodological Answer :

  • Amide Hydrolysis : The electron-withdrawing fluorine atoms decrease amide bond stability, accelerating alkaline hydrolysis (e.g., 2M NaOH at 80°C vs. days for non-fluorinated analogs).
  • Bromine Reactivity : The para-bromo group participates in Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh3_3)4_4 as a catalyst .
  • Fluorine Inertness : Ortho-fluorine atoms resist nucleophilic substitution, directing reactivity to the bromine site .

Advanced Research Questions

Q. How can enzymatic pathways be leveraged for selective modification of this compound?

  • Methodological Answer :

  • Amidase/Nitrile Hydratase Systems : Rhodococcus spp. hydrolyze nitriles to amides but may require engineered enzymes to tolerate bromine steric effects. Screen mutant libraries for activity using high-throughput fluorometric assays .
  • Biocatalytic Fluorination : Co-factor-dependent fluorinases (e.g., Streptomyces cattleya) are explored for site-specific fluorination, though bromine may inhibit enzyme binding .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they resolved?

  • Methodological Answer :

  • Data Collection : Fluorine’s strong X-ray absorption necessitates synchrotron radiation or long exposure times. SHELXL refinement incorporates anisotropic displacement parameters for fluorine and bromine atoms .
  • Disorder Modeling : Bromine’s large atomic radius can cause positional disorder; iterative refinement with restraints (e.g., DFIX for bond lengths) improves accuracy .

Q. How do competing reaction pathways in cross-coupling chemistry affect the synthesis of this compound derivatives?

  • Methodological Answer :

  • Side Reactions : Homocoupling (e.g., Glaser coupling) occurs if Pd catalysts are not rigorously degassed. Use Schlenk techniques and Pd(OAc)2_2/SPhos ligand systems to suppress undesired pathways .
  • By-Product Analysis : LC-MS monitors debromination or defluorination by-products. Adjust solvent polarity (e.g., DMF → toluene) to stabilize intermediates .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

  • Methodological Answer :

  • DFT Calculations : Gaussian09 simulations predict 19F^{19}\text{F} NMR chemical shifts. Discrepancies >1 ppm indicate conformational flexibility or solvent effects .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in amide bonds) by acquiring spectra from −50°C to 25°C .

Q. Can computational models predict the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina simulates binding to target proteins (e.g., kinases). Fluorine’s electrostatic potential maps guide pharmacophore design .
  • QSAR Studies : Train models using IC50_{50} data from fluorinated benzamide libraries. Bromine’s hydrophobicity correlates with improved membrane permeability .

Properties

IUPAC Name

4-bromo-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGSRKKGNFFTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840481-49-4
Record name 840481-49-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-bromo-2,6-difluoro-benzoic acid (2.77 g, 11.7 mmol) and 1-hydroxybenzotriazole (1.74 g, 12.8 mmol) is added 1-ethyl-3-(3′-dimethylaminopropyl)carbodiimide (2.46 g, 12.9 mmol) and the solution is stirred at room temperature for 2 hours. After cooling at 0° C. is added aq. NH3 (1.74 mL) and the reaction mixture is stirred for an additional 20 hours. The solvent is evaporated in vacuo and the residue partitioned between diethyl ether and water. The aqueous phase is extracted several times with Et2O, the organic layers are then combined, washed with 1M HCl, sat. NaHCO3, dried over MgSO4, filtered and concentrated in vacuo to afford the benzamide as a white solid (2.56 g, 93%).
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.74 g
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 mL
Type
reactant
Reaction Step Two
Yield
93%

Synthesis routes and methods II

Procedure details

To a stirred solution of the above benzoic acid intermediate (18 g, 76 mmol) in THF (150 mL)), at −20° C., was added triethylamine (7.6 g, 76 mmol) and ethyl chloroformate (9.8 g, 91 mmol. The reaction was stirred at −20° C. for 20 min. Then it was warmed up to room temperature and an ammonia solution (0.5 M in dioxane, 150 mL, 76 mmol) was added. The reaction was stirred at room temperature overnight. It was then concentrated, diluted with dichloromethane, washed with 1 N HCl and brine, and dried over Na2SO4. The solvent was removed to give the crude product as a solid. It was washed with dichloromethane to give 4-bromo-2,6-difluorobenzamide (9.4 g, 52.4%).
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 4-bromo-2,6-difluorobenzoic acid (110 g) and triethylamine (65 g) in THF (1.5 L) at −50° C. was added ethylchloroformate (60 g) dropwise. After the addition, the reaction mixture was warmed to 0° C. and stirred at this temperature for 1 hour. Ammonia (2 L, 0.5 M in 1,4-dioxane) was added dropwise, and the reaction mixture was stirred overnight at room temperature. The mixture was concentrated, and the resulting residue was partitioned between 1N HCl aqueous solution (2 L) and CH2Cl2 (1 L). The resulting solid was filtered and washed with CH2Cl2 to afford the title compound (60 g). The organic layer of the filtrate was separated, dried over MgSO4, filtered and evaporated under vacuum to afford another portion of the title compound (50 g). 1H NMR (300 MHz, DMSO-d6): δ 7.56 (m, 2H), 7.91 (s, 1H), 8.15 (s, 1H).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromo-2,6-difluorobenzamide
4-Bromo-2,6-difluorobenzamide
4-Bromo-2,6-difluorobenzamide
4-Bromo-2,6-difluorobenzamide
4-Bromo-2,6-difluorobenzamide
4-Bromo-2,6-difluorobenzamide

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